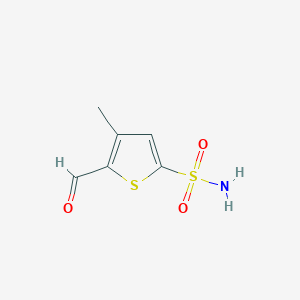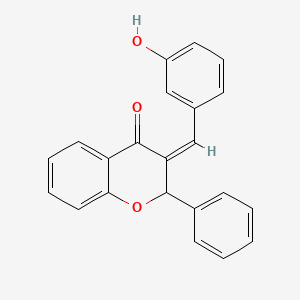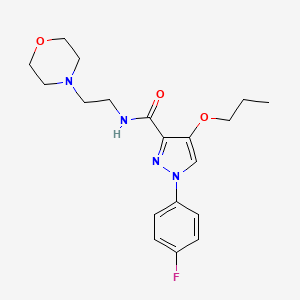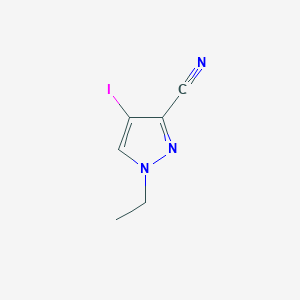
N-(4-hydroxyphenyl)-N-methyl-N'-tosylbenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-hydroxyphenyl)-N-methyl-N’-tosylbenzimidamide” is a complex organic compound. It likely contains a benzimidamide core, which is a type of heterocyclic compound . The “N-(4-hydroxyphenyl)” part suggests the presence of a phenol group, which is an aromatic ring with a hydroxyl (-OH) group . The “N-methyl” part indicates a methyl group (-CH3) attached to a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “N-(4-hydroxyphenyl)-N-methyl-N’-tosylbenzimidamide” were not found, a study on a similar compound, “N-(4-hydroxyphenyl)-methacrylamide”, reported its synthesis via aza Michael addition reaction .
Molecular Structure Analysis
The molecular structure of “N-(4-hydroxyphenyl)-N-methyl-N’-tosylbenzimidamide” would likely be determined by techniques such as FTIR, NMR, and XRD . These techniques can provide information about the types of bonds, functional groups, and overall structure of the molecule.
Aplicaciones Científicas De Investigación
Dengue Virus Inhibition
In a study evaluating the in vivo exposure profile of 4-HPR , it was found to be effective against severe dengue virus infection in a mouse model. The research aimed to enhance 4-HPR exposure to maintain effective plasma concentrations for anti-dengue virus activity . This involved pharmacokinetic analysis and the development of self-emulsifying lipid-based formulations to improve solubility and bioavailability .
Cancer Treatment
Historically, 4-HPR has been extensively studied for its anticancer properties. It induces apoptosis in cancer cells and has been considered for treatments due to its low side effects and lack of resistance induction. However, its clinical application has been limited by poor solubility and bioavailability .
Inhibition of Dihydroceramide Δ4-Desaturase 1
4-HPR: inhibits the enzymatic activity of dihydroceramide Δ4-desaturase 1 (DEGS1). This action is significant because it has been reported to suppress the membrane fusion mediated by the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein, which is crucial for the virus’s entry into host cells .
Membrane Fluidity Modulation
The compound’s ability to decrease membrane fluidity plays a role in its antiviral mechanisms. By suppressing SARS-CoV-2 spike protein-mediated membrane fusion, 4-HPR can potentially inhibit the virus’s ability to infect host cells. This DEGS1-independent mechanism opens up new avenues for antiviral research .
Pharmacokinetic Enhancements
Research has focused on overcoming the limitations of 4-HPR by improving its pharmacokinetic profile. This includes increasing its solubility and bioavailability through various drug delivery systems, such as lipid-based formulations. These advancements aim to make 4-HPR more effective at lower doses and with fewer side effects .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)-N-methyl-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-16-8-14-20(15-9-16)27(25,26)22-21(17-6-4-3-5-7-17)23(2)18-10-12-19(24)13-11-18/h3-15,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLSVBFZRLQFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N(C)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid](/img/structure/B2904765.png)
![methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate](/img/structure/B2904766.png)



![N-[2-(4-chlorophenyl)ethyl]-2,3-difluoropyridine-4-carboxamide](/img/structure/B2904773.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2904776.png)
![4,5-Dimethyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B2904777.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2904781.png)
![1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B2904785.png)

![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2904788.png)